

An In-Depth Technical Guide to N-Boc-1-pivaloyl-D-erythro-sphingosine

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Compound of Interest

Compound Name: *N-Boc-1-pivaloyl-D-erythro-sphingosine*

Cat. No.: *B15548757*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Boc-1-pivaloyl-D-erythro-sphingosine is a synthetically modified derivative of D-erythro-sphingosine, a fundamental component of sphingolipids. This guide provides a comprehensive overview of its chemical structure, properties, and its role as a biochemical tool. By protecting the amine and primary hydroxyl groups of the sphingosine backbone, this compound serves as a valuable intermediate in the synthesis of complex sphingolipids and as a probe to investigate sphingolipid metabolism and signaling pathways. This document details its chemical characteristics, provides a generalized synthetic protocol, and explores its potential applications in biomedical research.

Chemical Structure and Properties

N-Boc-1-pivaloyl-D-erythro-sphingosine is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the amino function at the C2 position and a pivaloyl (trimethylacetyl) ester group on the primary hydroxyl function at the C1 position of the D-erythro-sphingosine backbone.

Chemical Structure:

Figure 1: Chemical structure of **N-Boc-1-pivaloyl-D-erythro-sphingosine**.

IUPAC Name: tert-butyl ((2S,3R,4E)-1-(2,2-dimethylpropanoyloxy)-3-hydroxyoctadec-4-en-2-yl)carbamate

CAS Number: 342649-71-2[1][2][3]

Table 1: Physicochemical Properties

Property	Value	Reference
Molecular Formula	C28H53NO5	[2]
Molecular Weight	483.72 g/mol	[2]
Appearance	White to off-white solid	Inferred from related compounds
Solubility	Soluble in organic solvents such as methanol, ethanol, chloroform, and dimethyl sulfoxide (DMSO). Sparingly soluble in water.	Inferred from related compounds
Melting Point	Not available	
Boiling Point	Not available	
Storage	Store at -20°C for long-term stability.	Inferred from vendor recommendations

Synthesis

The synthesis of **N-Boc-1-pivaloyl-D-erythro-sphingosine** involves a two-step protection of the commercially available D-erythro-sphingosine. The general strategy is to first protect the more reactive amino group, followed by the esterification of the primary hydroxyl group.

Experimental Protocol: A Generalized Synthesis

This protocol is a representative procedure based on standard organic chemistry techniques for the protection of amino and hydroxyl groups.

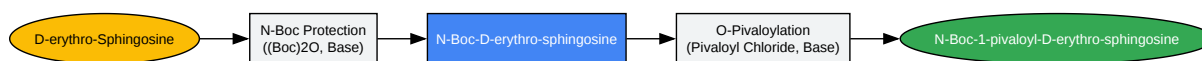
Step 1: N-Boc Protection of D-erythro-sphingosine

- **Reaction Setup:** Dissolve D-erythro-sphingosine in a suitable solvent system, such as a mixture of dioxane and water or tetrahydrofuran (THF) and water.
- **Addition of Base:** Add a mild base, such as sodium bicarbonate or triethylamine, to the solution to act as a proton scavenger.
- **Addition of Boc Anhydride:** To the stirred solution, add di-tert-butyl dicarbonate (Boc)₂O dropwise at room temperature.
- **Reaction Monitoring:** Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
- **Work-up:** Once the reaction is complete, perform an aqueous work-up. Extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- **Purification:** Purify the resulting N-Boc-D-erythro-sphingosine by column chromatography on silica gel.

Step 2: O-Pivaloylation of N-Boc-D-erythro-sphingosine

- **Reaction Setup:** Dissolve the purified N-Boc-D-erythro-sphingosine in an anhydrous aprotic solvent such as dichloromethane (DCM) or THF under an inert atmosphere (e.g., nitrogen or argon).
- **Addition of Base:** Add a base, typically a tertiary amine like triethylamine or pyridine, to the solution.
- **Addition of Pivaloyl Chloride:** Cool the reaction mixture in an ice bath and add pivaloyl chloride dropwise.
- **Reaction Monitoring:** Allow the reaction to warm to room temperature and stir until TLC indicates the completion of the reaction.

- Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
- Purification: Purify the final product, **N-Boc-1-pivaloyl-D-erythro-sphingosine**, by silica gel column chromatography.



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Figure 2: Synthetic workflow for **N-Boc-1-pivaloyl-D-erythro-sphingosine**.

Biological Role and Applications in Research

N-Boc-1-pivaloyl-D-erythro-sphingosine is primarily utilized as a research chemical and a synthetic intermediate. The protecting groups render the molecule less biologically active than its parent compound, sphingosine, but they are crucial for its application in chemical synthesis.

3.1. Intermediate in Sphingolipid Synthesis

The primary application of this compound is as a building block in the chemical synthesis of more complex sphingolipids, such as ceramides, sphingomyelins, and glycosphingolipids. The orthogonal protecting groups (Boc and pivaloyl) allow for selective deprotection and further modification at the C2-amino and C1-hydroxyl positions, enabling the synthesis of a wide variety of sphingolipid analogues for research purposes.

3.2. Tool for Studying Sphingolipid Metabolism

While not biologically active in its protected form, **N-Boc-1-pivaloyl-D-erythro-sphingosine** can be used as a control compound in studies investigating the enzymes involved in sphingolipid metabolism. For instance, it can be used to assess the substrate specificity of ceramidases, sphingosine kinases, and other enzymes that act on the sphingosine backbone. The protected groups would be expected to hinder or prevent enzymatic activity, thereby serving as a negative control.

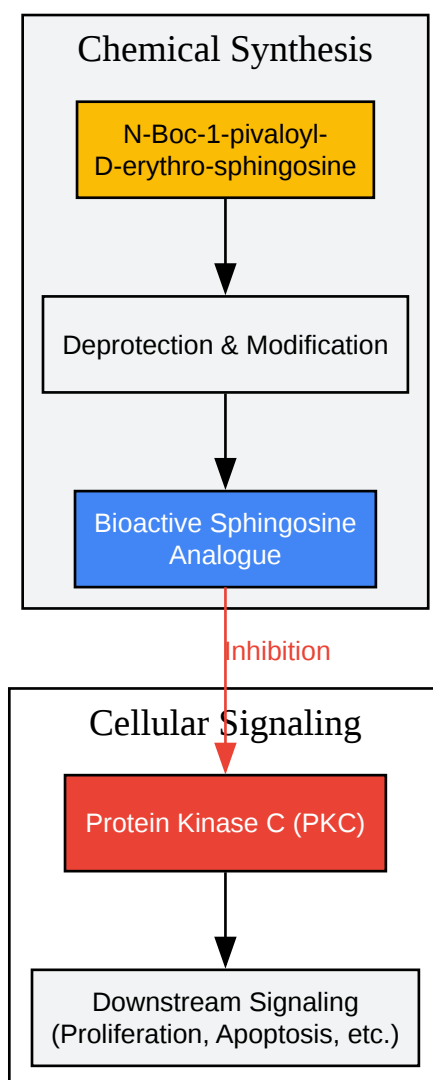
3.3. Potential Prodrug Development

Though not extensively explored, molecules like **N-Boc-1-pivaloyl-D-erythro-sphingosine** could potentially serve as templates for the design of prodrugs. The protecting groups could be designed to be cleaved by specific enzymes present in target tissues, leading to the localized release of a bioactive sphingosine analogue.

Involvement in Signaling Pathways (as a Precursor/Tool)

Sphingolipids are integral components of cell membranes and their metabolites, including ceramide, sphingosine, and sphingosine-1-phosphate (S1P), are critical signaling molecules involved in a myriad of cellular processes.

The parent molecule, D-erythro-sphingosine, is a known inhibitor of protein kinase C (PKC), a key enzyme in many signal transduction pathways. By serving as a precursor to synthetic sphingosine analogues, **N-Boc-1-pivaloyl-D-erythro-sphingosine** is indirectly involved in the study of these pathways.



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Figure 3: Role as a precursor to bioactive molecules targeting signaling pathways.

Conclusion

N-Boc-1-pivaloyl-D-erythro-sphingosine is a key synthetic intermediate that facilitates the exploration of the complex world of sphingolipid biology. Its protected nature allows for precise chemical manipulations, leading to the creation of novel sphingolipid analogues. These synthetic molecules are indispensable tools for dissecting the intricate roles of sphingolipids in health and disease, and they hold promise for the development of new therapeutic agents targeting sphingolipid-mediated signaling pathways. Further research into the specific

biological effects of this and related protected sphingosines may reveal novel applications in drug delivery and cellular biology.

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